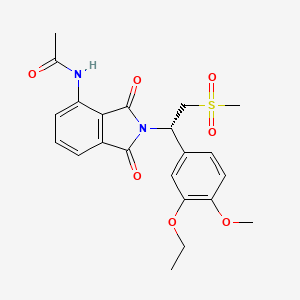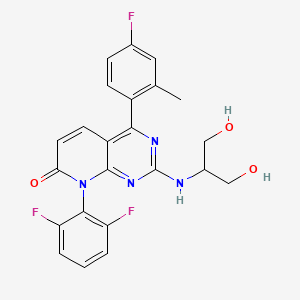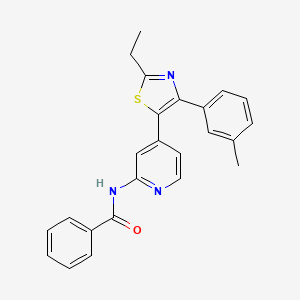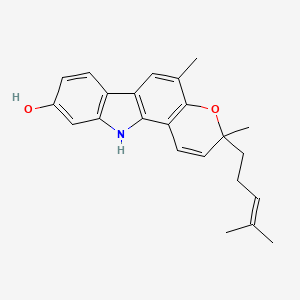
マハニン
概要
説明
科学的研究の応用
Biology: Mahanine has shown significant anticancer activity by inducing apoptosis and cell cycle arrest in various cancer cell lines, including breast, lung, and glioblastoma multiforme
Medicine: Mahanine’s ability to modulate immune responses and inhibit cancer cell proliferation has made it a promising candidate for developing new anticancer therapies
作用機序
Mahanine exerts its effects primarily through the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent DNA damage in cancer cells. This oxidative stress triggers a DNA damage response (DDR) that activates checkpoint kinases (Chk1/Chk2), leading to cell cycle arrest in the G0/G1 phase . Additionally, mahanine modulates various oncogenic signaling pathways, including KRAS, MET, AKT, mTOR, and cMYC, which contribute to its anticancer activity .
Safety and Hazards
将来の方向性
Mahanine has shown promising results in the treatment of various cancers, including breast, colon, and prostate cancers . It has the potential to inhibit both drug-sensitive and drug-resistant lung cancer cells and modulate distinct oncogenic molecular targets . Therefore, it could be developed for the treatment of drug-resistant and metastatic non-small cell lung cancer (NSCLC) .
生化学分析
Biochemical Properties
Mahanine interacts with various enzymes, proteins, and other biomolecules, contributing to its biochemical properties. It is known to produce potent biological activities, including antioxidant properties . The carbazole alkaloids in Murraya koenigii, including mahanine, have been reported to exhibit remarkable antioxidant properties .
Cellular Effects
Mahanine has significant effects on various types of cells and cellular processes. It has been reported to inhibit the growth of altered subtypes of breast cancer cells in vitro . In the context of Leishmania donovani, mahanine-treated promastigotes underwent apoptosis through phosphatidylserine externalization, DNA fragmentation, and cell cycle arrest . It also exhibited anti-amastigote activity by nitric oxide (NO)/ROS generation along with suppression of uncoupling protein 2 and Th1-biased cytokines response through modulating STAT pathway .
Molecular Mechanism
Mahanine exerts its effects at the molecular level through various mechanisms. It has been reported to induce apoptosis in Leishmania donovani promastigotes through an early induction of reactive oxygen species (ROS), suggesting that the mahanine-induced apoptosis was mediated by oxidative stress . Furthermore, mahanine treatment induces the degradation of DNMT1 and DNMT3B via the ubiquitin-proteasome pathway .
Temporal Effects in Laboratory Settings
The effects of mahanine change over time in laboratory settings. For instance, mahanine-treated Leishmania donovani promastigotes showed an early induction of ROS within 20 minutes, which increased after one hour .
Dosage Effects in Animal Models
The effects of mahanine vary with different dosages in animal models. Oral administration of mahanine in an acute murine model exhibited almost complete reduction of parasite burden, upregulation of NO/iNOS/ROS/IL-12, and T cell proliferation .
Subcellular Localization
It has been reported that mahanine modulates the cellular localization and protein levels of DNMT1 and DNMT3B .
準備方法
Synthetic Routes and Reaction Conditions
Mahanine can be synthesized through various methods. One common approach involves the extraction of the compound from the leaves of Murraya koenigii using hydroalcoholic extraction and fractionation with ethyl acetate. The compound is then purified using preparative ultra-performance liquid chromatography (UPLC) and its identity confirmed by liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy .
Industrial Production Methods
Industrial production of mahanine typically involves the extraction of a mahanine-enriched fraction (MEF) from Murraya koenigii. The optimized method for MEF preparation ensures the highest yield of mahanine with excellent in vitro antiproliferative activity against cancer cells. The MEF is stable up to 40°C for at least three months and retains its biological activity across a wide pH range .
化学反応の分析
Types of Reactions
Mahanine undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its interaction with reactive oxygen species (ROS), which plays a crucial role in its mechanism of action .
Common Reagents and Conditions
Common reagents used in reactions involving mahanine include nitric oxide (NO), hydrogen peroxide (H2O2), and various antioxidants. These reactions often occur under physiological conditions, such as those found within cellular environments .
Major Products Formed
The major products formed from reactions involving mahanine include oxidized derivatives and various metabolites that contribute to its biological activities. For example, mahanine-induced ROS generation leads to DNA damage and cell cycle arrest in cancer cells .
類似化合物との比較
Mahanine is part of a group of compounds known as carbazole alkaloids, which are characterized by their tricyclic aromatic structure. Similar compounds include:
Mahanimbine: A dehydroxylated derivative of mahanine, which exhibits lower apoptotic activity compared to mahanine.
Isomahanine: Another carbazole alkaloid with similar anticancer properties but differing in its specific molecular targets.
Mahanimbicine: A pyranocarbazole alkaloid with potent inhibitory activity against pancreatic cholesterol esterase.
Mahanine’s unique ability to induce ROS generation and modulate multiple signaling pathways distinguishes it from other carbazole alkaloids, making it a multi-targeted and multifunctional compound with significant therapeutic potential .
特性
IUPAC Name |
3,5-dimethyl-3-(4-methylpent-3-enyl)-11H-pyrano[3,2-a]carbazol-9-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO2/c1-14(2)6-5-10-23(4)11-9-18-21-19(12-15(3)22(18)26-23)17-8-7-16(25)13-20(17)24-21/h6-9,11-13,24-25H,5,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWMBXHWBPZZCTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=C1OC(C=C3)(C)CCC=C(C)C)NC4=C2C=CC(=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (R)-Mahanine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038837 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
28360-49-8 | |
| Record name | (R)-Mahanine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038837 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
98 - 100 °C | |
| Record name | (R)-Mahanine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038837 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of mahanine in prostate cancer cells?
A1: Mahanine disrupts androgen receptor (AR) signaling, a critical pathway in prostate cancer development, including castration-resistant prostate cancer (CRPC) [, ]. It inhibits both ligand-dependent and -independent AR transactivation, leading to a decline in AR target gene expression [].
Q2: How does mahanine affect androgen receptor (AR) levels?
A2: Mahanine induces the export of AR from the nucleus to the cytoplasm, leading to its accumulation in the cytoplasm and subsequent proteasomal degradation [, ]. This decrease in AR levels occurs post-translationally, without affecting AR gene expression [].
Q3: Does mahanine affect any specific AR phosphorylation sites?
A3: Yes, mahanine diminishes ligand-induced AR phosphorylation at Ser-81, a site associated with prostate cancer cell growth and AR transactivity [].
Q4: What is the role of CDK1 in mahanine's mechanism of action?
A4: Mahanine inactivates the mitotic kinase CDK1, which in turn, leads to the decline in AR phosphorylation at Ser-81 [].
Q5: How does mahanine affect glioblastoma multiforme (GBM)?
A5: Mahanine acts as a mitochondrial complex-III inhibitor, inducing G0/G1 phase arrest in GBM cells []. This arrest is mediated by reactive oxygen species (ROS) accumulation, leading to DNA damage response (DDR) and subsequent activation of Chk1/Chk2 [].
Q6: What is the role of ROS in mahanine's impact on pancreatic cancer?
A6: Mahanine induces early ROS accumulation, causing thiol oxidation, aggregation, and dysfunction of Hsp90 in pancreatic cancer cells []. This disruption of Hsp90 chaperone activity further leads to apoptosis [].
Q7: What is the molecular formula and weight of mahanine?
A7: The molecular formula of mahanine is C22H25NO and its molecular weight is 323.44 g/mol. These details can be derived from its chemical structure.
Q8: What spectroscopic data is available to characterize mahanine?
A8: Mahanine has been characterized using various spectroscopic techniques including IR, NMR (1D and 2D), and Mass Spectrometry [, , , , ]. These techniques provide detailed information about its structure and functional groups.
Q9: Which functional groups of mahanine are crucial for its cytotoxic activity?
A9: Studies involving chemically modified mahanine derivatives have identified the C-7 hydroxyl group (-OH) and the -NH group as essential for its cytotoxic activity [].
Q10: How does the presence of the C-7 hydroxyl group influence mahanine's activity?
A10: Mahanine exhibits enhanced apoptosis compared to its dehydroxy derivative, indicating a significant contribution of the C-7 -OH group to its activity [].
Q11: What is the role of the 9-NH group in mahanine's activity?
A11: Methylation of the 9-NH group reduces mahanine's apoptotic activity, suggesting its role in the compound's overall efficacy [].
Q12: What is known about the stability of mahanine-enriched fraction (MEF)?
A12: MEF prepared from Murraya koenigii leaves remains stable at temperatures up to 40°C for at least 3 months []. Its biological activity is retained across a wide pH range (1-10) for approximately 3 hours, suggesting its suitability for oral administration [].
Q13: How does the bioavailability of mahanine change when administered as MEF compared to pure mahanine?
A13: Studies in rats have shown a 31% higher bioavailability of mahanine when administered as MEF compared to pure mahanine [].
Q14: What types of cancer cells have shown sensitivity to mahanine in vitro?
A14: Mahanine has exhibited antiproliferative and apoptotic effects against a range of cancer cell lines in vitro, including lung, breast, prostate, ovarian, and pancreatic cancer cells [, , , , , ].
Q15: What is the efficacy of mahanine in vivo?
A15: Mahanine and MEF have demonstrated promising anticancer effects in various in vivo models, including lung, ovarian, and pancreatic cancer xenograft models [, , ]. In these models, mahanine effectively reduced tumor growth and improved survival rates.
Q16: What is the effect of mahanine on wound healing?
A16: Topical application of mahanine, particularly mahanimbicine, and M. koenigii extract, has shown to accelerate wound healing in rat models []. Enhanced collagen deposition, fibroblast formation, and reduced inflammation were observed in treated wounds.
Q17: What is the effect of geographical and seasonal variations on mahanine content in Murraya koenigii?
A17: Studies have shown that the concentration of mahanine and other carbazole alkaloids in Murraya koenigii varies depending on geographical location and season of harvest [, ]. This variation directly influences the in vitro and in vivo efficacy of MEF.
Q18: What analytical techniques are used for the quantification of mahanine?
A18: High-performance liquid chromatography (HPLC) coupled with various detectors like DAD and MS/MS is widely employed for the quantification of mahanine in plant material and formulations [, ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



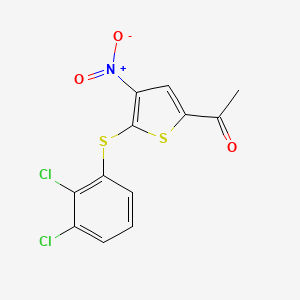
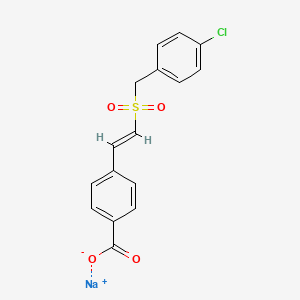
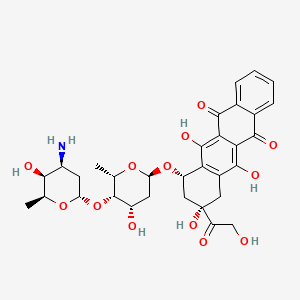


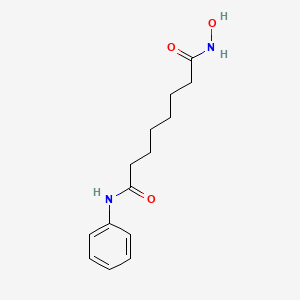
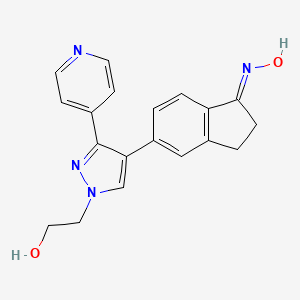
![alpha-[Amino[(4-aminophenyl)thio]methylene]-2-(trifluoromethyl)benzeneacetonitrile](/img/structure/B1683924.png)
![N-tert-butyl-3-[(5-methyl-2-{[4-(4-methylpiperazin-1-yl)phenyl]amino}pyrimidin-4-yl)amino]benzenesulfonamide](/img/structure/B1683925.png)
